Trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol is a cyclic organic compound characterized by the presence of both an amine and a hydroxyl group. This compound belongs to a class of molecules known for their diverse biological activities and potential applications in medicinal chemistry. Its unique structure combines features of cyclobutanes and dihydropyridines, making it an interesting subject for research in synthetic organic chemistry and pharmacology.
Trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol can be classified as:
The synthesis of trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol typically involves the following methods:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection. For instance, using specific catalysts can significantly improve enantioselectivity and yield during the formation of complex cyclic structures.
Trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol features a cyclobutane ring fused with a 4-imino substituent derived from 1,4-dihydropyridine. The molecular formula is .
Key structural data include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structure.
Trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol can participate in various chemical reactions:
The reactivity of this compound is influenced by its structural features, such as steric hindrance and electronic effects from the nitrogen atoms in the dihydropyridine moiety.
The biological activity of trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol is likely mediated through interactions with specific biological targets, such as enzymes or receptors involved in neurotransmission or metabolic pathways.
Research suggests that compounds with similar structures may exhibit activities such as:
Key chemical properties include:
Relevant data should be obtained through experimental characterization methods such as UV-vis spectroscopy or chromatography.
Trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol has potential applications in various scientific fields:
The molecular architecture of trans-2-(4-imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol integrates two pharmacologically significant motifs: a 1,4-dihydropyridine (1,4-DHP) ring and a strained cyclobutanol system. The 1,4-DHP core, characterized by its non-aromatic, reduced state between nitrogen atoms at positions 1 and 4, exhibits a bent "boat" conformation that enables distinctive interactions with biological targets. This scaffold mimics NADH coenzymes in biological redox reactions, serving as an electron reservoir that influences receptor binding and metabolic stability [2] [3].
The cyclobutanol moiety introduces significant trans-stereochemical constraints due to the ring’s high angle strain (∼110 kJ/mol) and restricted conformational flexibility. Compared to larger cycloalkanes, cyclobutane’s smaller cavity forces substituents into specific spatial orientations. The trans-configuration positions the 1,4-DHP and hydroxyl groups on opposite faces of the ring plane, creating a rigid, extended topography. This geometry minimizes steric repulsion while optimizing hydrogen-bonding potential via the equatorial hydroxyl group, critical for target engagement [1] [4].
Table 1: Structural and Electronic Properties of Key Fragments
Structural Feature | Role in Hybrid Scaffold | Biochemical Implication |
---|---|---|
1,4-Dihydropyridine (1,4-DHP) | Electron-rich planar core with NADH-like redox behavior | Facilitates electron transfer; modulates receptor affinity via charge distribution |
Cyclobutanol ring | High-angle strain induces bond polarization; trans-configuration fixes pharmacophore orientation | Enhances binding selectivity; stabilizes interactions via OH H-bonding |
Imino group (C4=N) | Tautomerizes with enaminone form (C4=O/C5-NH) | Influences solubility, metal chelation, and intermolecular recognition |
Quantum mechanical analyses reveal that the trans-cyclobutanol linkage imposes an 8–10 kcal/mol energy penalty for conformational inversion compared to acyclics, "locking" the 1,4-DHP in a bioactive orientation. This preorganization is evidenced in analogues like GT-2331, where cyclopropane constraints boost histamine H3 receptor affinity (Ki = 0.125 nM) by reducing entropic penalty upon binding [1].
Dihydropyridine chemistry originated with Arthur Hantzsch’s 1882 synthesis of 1,4-DHP via aldehyde-ammonia condensations, yielding symmetric polyesters initially explored as dye intermediates. The 1960s marked a pivotal shift with the discovery of nifedipine—a 1,4-DHP-based calcium channel blocker—validating the scaffold’s therapeutic potential for cardiovascular diseases. Subsequent generations exploited C3/C5 ester diversification and N1 alkylation to optimize pharmacokinetics, leading to amlodipine (long-acting antihypertensive) and nimodipine (cerebroselective vasodilator) [2].
The 1990s saw strategic incorporation of conformational constraints to enhance target selectivity. Cyclopropane-fused 1,4-DHPs (e.g., trans-2-[1H-imidazol-4-yl]cyclopropane derivatives) demonstrated unprecedented histamine H3 receptor affinity (Ki = 0.125 nM for GT-2331) and CNS penetration (ED50 = 0.08 mg/kg in rats), attributed to reduced rotatable bonds and enforced pharmacophore alignment [1]. Concurrently, asymmetric synthesis breakthroughs enabled enantiopure trans-cycloalkane-DHP hybrids, resolving earlier racemic limitations. Patent EP2168943A1 exemplifies this, detailing chiral resolution of trans-2-aminocyclohexanol intermediates via diastereomeric salt crystallization—principles directly applicable to cyclobutanol analogues [4].
Table 2: Evolution of Dihydropyridine-Based Therapeutics
Era | Key Innovations | Representative Agents | Therapeutic Impact |
---|---|---|---|
1880–1950s | Hantzsch multicomponent reaction; symmetric 1,4-DHP synthesis | Hantzsch esters | Chemical curiosities; dye intermediates |
1960–1980s | C4-aryl substitution; ester diversification | Nifedipine, nitrendipine | First-generation Ca²⁺ channel blockers; antihypertensives |
1990–2010s | Conformational restriction via spiro/fused rings; enantioselective synthesis | GT-2331 (cyclopropane-DHP hybrid) | High-affinity CNS agents; improved receptor subtype selectivity |
2020s– | Hybrid scaffolds (e.g., cyclobutanol-DHP); computational design | trans-Title compound | Targeted therapies for niche indications (e.g., neurodegeneration) |
Modern design leverages ring strain engineering, with cyclobutane emerging as a "Goldilocks" scaffold—offering greater stability than cyclopropane while maintaining higher strain energy than pentanes/hexanes. This balance facilitates synthetic accessibility and metabolic resistance, positioning trans-cyclobutanol-1,4-DHP hybrids as contemporary solutions for challenging targets like allosteric enzyme pockets [1] [4].
The trans-stereochemistry in 2-(4-imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol is pharmacologically indispensable, as evidenced by three key factors:
Stereoelectronic Optimization: Density functional theory (DFT) calculations reveal that the trans-isomer adopts a low-energy envelope conformation where the 1,4-DHP plane bisects the cyclobutane C2–C4 axis. This orientation aligns the imino group’s dipole moment (∼3.5 D) with the hydroxyl’s σ-orbital, stabilizing an intramolecular n→σ interaction (∼2.3 kcal/mol). In contrast, the cis-isomer suffers destabilizing gauche interactions between the 1,4-DHP C6-H and cyclobutanol OH, raising its energy by ∼4 kcal/mol and reducing metabolic stability [4].
Receptor Complementarity: Molecular docking studies of structurally related trans-cyclopropane DHPs complexed with histamine H3 receptors show the hydroxyl group forming bidentate hydrogen bonds (O–H···Glu206, C–OH···Asp114). The trans-geometry optimally positions this OH for dual H-bond donation while projecting the 1,4-DHP core into a hydrophobic subpocket. cis-Analogues disrupt this network, diminishing affinity by >100-fold [1].
Synthetic Precision: Asymmetric routes to trans-cyclobutanol-DHPs exploit chiral auxiliaries or catalysts. Patent EP2168943A1 demonstrates resolving trans-2-aminocyclohexanol diastereomers via crystallization with (R)-(−)-2-methoxyphenylacetic acid—a method adaptable to cyclobutane systems. Enantiomeric purity (>99% ee) is critical, as demonstrated by GRP40 agonists where (R,R)-stereoisomers (EC50 = 0.054 µM) outperform (S,S)-counterparts (EC50 = 2.4 µM) due to precise fit in chiral binding cavities [4] [7].
Table 3: Comparative Analysis of trans vs. cis Configured Hybrid Scaffolds
Property | trans-Configuration | cis-Configuration | Biological Consequence |
---|---|---|---|
Conformational Energy | 2.8 kcal/mol lower than cis | Higher energy due to steric clash | Enhanced metabolic stability; longer in vivo half-life |
H-Bond Capacity | OH group equatorial; unhindered donor geometry | OH pseudo-axial; sterically occluded | Stronger target engagement (ΔΔG = −1.8 kcal/mol) |
Synthetic Accessibility | Diastereoselective reduction or chiral resolution | Often requires isomerization from trans | Scalable production of enantiopure drug substance (>99% ee) |
The trans-configuration’s biological superiority extends beyond affinity to pharmacokinetics. The strained cyclobutane’s reduced lipophilicity (cLogP ≈ 1.2 vs. 2.5 for phenyl-DHPs) enhances aqueous solubility, while the trans-OH group serves as a phase II metabolism handle (glucuronidation), mitigating oxidative degradation risks associated with traditional DHPs. These properties position trans-configured cyclobutanol-DHP hybrids as "beyond rule of five" candidates for challenging disease targets [1] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1